![molecular formula C13H21N5O3 B5623931 4-{[4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazin-1-yl]acetyl}morpholine](/img/structure/B5623931.png)
4-{[4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazin-1-yl]acetyl}morpholine
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Description
Synthesis Analysis
The synthesis of compounds related to 4-{[4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazin-1-yl]acetyl}morpholine involves the reaction of corresponding salts with secondary amines in the presence of bases like t-BuOK in THF. This method has been utilized to create novel triaryl-substituted morpholines and piperazines, indicating a pathway that could be adapted for the synthesis of our compound of interest (Wolf et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-{[4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazin-1-yl]acetyl}morpholine has been elucidated using techniques such as NMR, IR, and X-ray crystallography. These studies reveal the three-dimensional configurations of these molecules, essential for understanding their reactivity and interaction with biological targets (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving morpholine and piperazine derivatives often include nucleophilic substitutions and the formation of Schiff bases, indicating a range of chemical behaviors that could be expected from 4-{[4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazin-1-yl]acetyl}morpholine. These reactions are pivotal in modifying the compound for potential biological applications (H. Bektaş et al., 2010).
Physical Properties Analysis
The physical properties of similar compounds have been characterized to include melting points, solubility profiles, and stability under various conditions. These properties are crucial for determining the compound's suitability for further development in various applications (S. Prasad et al., 2018).
Safety and Hazards
properties
IUPAC Name |
2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazin-1-yl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3/c1-11-14-15-13(21-11)18-4-2-16(3-5-18)10-12(19)17-6-8-20-9-7-17/h2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCCXWXPBOLYGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)N2CCN(CC2)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperazin-1-yl]acetyl}morpholine |
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